1-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
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Overview
Description
This compound is characterized by the presence of multiple functional groups, including a chloroanilino group, a carbohydrazonoyl group, and a naphthyl 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloroanilino Intermediate: The synthesis begins with the reaction of 3-chloroaniline with a suitable thiocarbonyl compound under controlled conditions to form the chloroanilino intermediate.
Carbohydrazonoyl Group Introduction: The chloroanilino intermediate is then reacted with a hydrazine derivative to introduce the carbohydrazonoyl group.
Naphthyl 4-Methylbenzoate Coupling: Finally, the resulting intermediate is coupled with 2-naphthyl 4-methylbenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chloroanilino group.
Scientific Research Applications
1-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
- 4-Bromo-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
1-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
769153-91-5 |
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Molecular Formula |
C26H20ClN3O2S |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
[1-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-9-11-19(12-10-17)25(31)32-24-14-13-18-5-2-3-8-22(18)23(24)16-28-30-26(33)29-21-7-4-6-20(27)15-21/h2-16H,1H3,(H2,29,30,33)/b28-16+ |
InChI Key |
XVQBYFCEGRYMNL-LQKURTRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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